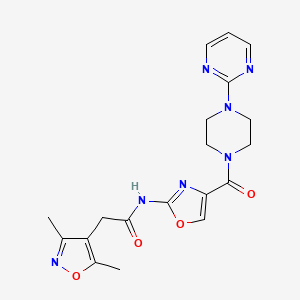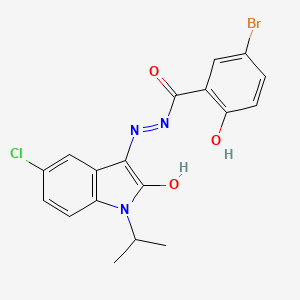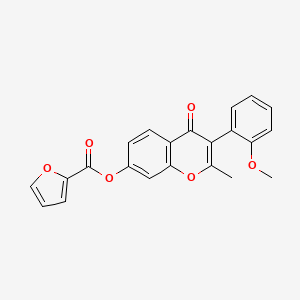![molecular formula C14H18N2O B2708260 N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline CAS No. 1797081-87-8](/img/structure/B2708260.png)
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline is a chemical compound that belongs to the class of anilines. It is commonly referred to as CNOXAM or CNOXAM-3. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, materials science, and organic chemistry.
Wirkmechanismus
The mechanism of action of CNOXAM is not fully understood. However, it has been suggested that CNOXAM may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms. CNOXAM has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CNOXAM has been shown to have both biochemical and physiological effects. In vitro studies have shown that CNOXAM inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CNOXAM has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that CNOXAM has antitumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CNOXAM in lab experiments is its high purity and stability. CNOXAM can be easily synthesized in large quantities with high purity, which makes it an ideal compound for use in lab experiments. One limitation of using CNOXAM in lab experiments is its potential toxicity. CNOXAM has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells.
Zukünftige Richtungen
There are several future directions for the research of CNOXAM. One direction is to further investigate the mechanism of action of CNOXAM. Understanding the mechanism of action of CNOXAM may lead to the development of more effective anticancer agents. Another direction is to explore the potential applications of CNOXAM in other fields, such as materials science and organic chemistry. Finally, further studies are needed to determine the safety and efficacy of CNOXAM in vivo, which may pave the way for its use as an anticancer agent in humans.
Conclusion:
In conclusion, CNOXAM is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of CNOXAM with high purity. CNOXAM has been shown to have antitumor activity in vitro and in vivo, and it may have potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of CNOXAM and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of CNOXAM involves a reaction between 3-ethylphenyl isocyanate and 3-hydroxymethyl oxolane in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of CNOXAM as a white solid. This synthesis method has been optimized to produce high yields of CNOXAM with high purity.
Wissenschaftliche Forschungsanwendungen
CNOXAM has shown potential applications in various fields of scientific research. In the field of materials science, CNOXAM has been used as a building block for the synthesis of novel organic materials with unique properties. In organic chemistry, CNOXAM has been used as a reagent for the synthesis of various compounds. In the field of medicine, CNOXAM has been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
(3-ethylphenyl)-(oxolan-3-ylmethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-12-4-3-5-14(8-12)16(11-15)9-13-6-7-17-10-13/h3-5,8,13H,2,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMKHMJWINYBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2CCOC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)
![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)

![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2708185.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2708186.png)
![3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline](/img/structure/B2708187.png)

![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2708191.png)
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-9-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2708193.png)
![Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2708194.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one](/img/structure/B2708197.png)
